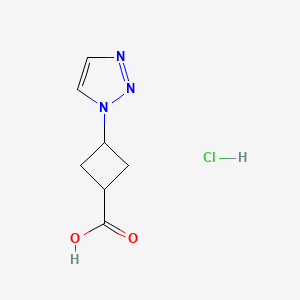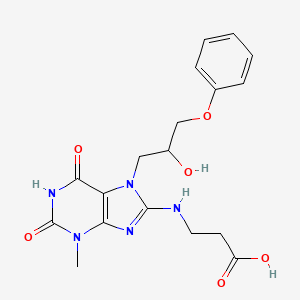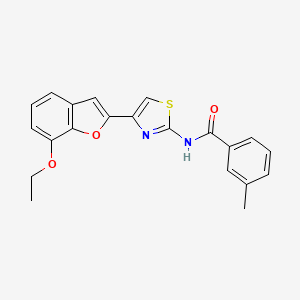
(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride, also known as TCB or TCB-HCl, is a novel and potent compound that has gained attention in scientific research. It is a cyclobutane-based scaffold that is used in drug discovery and development.
科学的研究の応用
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
Ruthenium-catalyzed synthesis has been developed to prepare 5-amino-1,2,3-triazole-4-carboxylates, which are crucial for creating peptidomimetics and biologically active compounds utilizing the triazole scaffold. This approach overcomes the limitations of the Dimroth rearrangement, offering a protected version of this triazole amino acid, leading to the synthesis of compounds active as HSP90 inhibitors (S. Ferrini et al., 2015).
Synthesis of Aminocyclobutane Carboxylic Acids
The synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids has been achieved starting from a chiral bicyclic compound. This process involves the construction of the cyclobutane ring via a [2+2] photocycloaddition reaction, highlighting the synthetic versatility of cyclobutane derivatives (Christine Gauzy et al., 2004).
PET Tracer Synthesis for Tumor Delineation
The synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) showcases the compound's application in positron emission tomography (PET) for tumor delineation, reflecting its importance in medical imaging and cancer research (T. Shoup & M. Goodman, 1999).
Solid-Phase Peptide Synthesis
The copper(I)-catalyzed cycloaddition of azides to alkynes on solid-phase to produce 1H-[1,2,3]-triazoles integrates seamlessly into peptide synthesis. This method is compatible with solid-phase peptide synthesis on polar supports, showcasing the triazole's utility in peptide modification and drug development (C. W. Tornøe et al., 2002).
Synthesis of Substituted Triazole Carboxylic Acids
The synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids through a three-component reaction underscores the compound's utility in creating diverse chemical entities for further pharmaceutical exploration (N. Pokhodylo et al., 2010).
特性
IUPAC Name |
3-(triazol-1-yl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-3-6(4-5)10-2-1-8-9-10;/h1-2,5-6H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHHOSAKSJEIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CN=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2603148.png)
![4-(N,N-dimethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2603150.png)


![N-(3'-acetyl-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603155.png)

![3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2603158.png)
![Hexahydrofuro[2,3-b]furan-2-one](/img/structure/B2603159.png)
![3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2603161.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2603162.png)
![6-({2-[(3-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2603165.png)

